molecular formula C9H11N3O2 B1378318 ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate CAS No. 1394041-66-7

ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1378318
CAS No.: 1394041-66-7
M. Wt: 193.2 g/mol
InChI Key: IQBKPLDDGGVCFI-UHFFFAOYSA-N
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Description

Overview of Pyrazole-Based Compounds

Pyrazole derivatives constitute one of the most extensively studied classes of five-membered heterocyclic compounds, characterized by their distinctive ring structure containing two adjacent nitrogen atoms. These compounds have attracted considerable attention from researchers due to their remarkable diversity in biological activities and synthetic applications. The pyrazole nucleus serves as a fundamental scaffold in medicinal chemistry, with more than eighty-five percent of all biologically active chemical entities containing heterocyclic structures. The importance of pyrazole-based compounds extends across multiple therapeutic categories, including anti-inflammatory, antimicrobial, antifungal, and anticancer applications.

The structural versatility of pyrazole compounds enables extensive modification through various substitution patterns, creating opportunities for developing molecules with enhanced pharmacological properties. Recent research spanning from 2018 to 2021 has demonstrated the continued innovation in pyrazole derivative synthesis, with scientists developing novel synthetic methodologies and exploring new biological applications. The pyrazole ring system provides an excellent framework for structure-activity relationship studies, allowing researchers to systematically modify substituents to optimize biological activity and improve drug-like properties.

Pyrazole derivatives have found particular success in commercial pharmaceutical applications, with notable drugs such as celecoxib serving as prominent examples of clinically approved pyrazole-containing medications. The ring system's ability to participate in various chemical transformations, combined with its biological relevance, has established pyrazole chemistry as a cornerstone of modern drug discovery efforts. Contemporary synthetic approaches have expanded the accessibility of diverse pyrazole structures, enabling researchers to explore increasingly complex substitution patterns and functional group combinations.

Structural Features of this compound

This compound exhibits a sophisticated molecular architecture that combines multiple functional groups within a single heterocyclic framework. The compound possesses the molecular formula C₉H₁₁N₃O₂ with a molecular weight of 193.20 grams per mole, representing a moderately sized organic molecule suitable for various synthetic applications. The structural complexity arises from the strategic placement of functional groups at specific positions on the pyrazole ring, creating a molecule with distinct chemical and physical properties.

Property Value Reference
Chemical Abstracts Service Number 1394041-66-7
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol
Simplified Molecular Input Line Entry System O=C(C1=CN(CCC#N)N=C1)OCC
Melting Point Range Not specified
Physical Form Powder
Purity 95%

The ethyl ester functionality at the 4-position provides opportunities for further chemical modification through standard ester chemistry, including hydrolysis to the corresponding carboxylic acid or reduction to alcohol derivatives. The cyanoethyl substituent at the 1-position introduces additional reactivity through the nitrile group, which can participate in various nucleophilic addition reactions or serve as a precursor for other nitrogen-containing functional groups. This combination of reactive sites makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex molecular structures.

The spatial arrangement of these functional groups influences the compound's overall chemical behavior, including its solubility characteristics, reactivity patterns, and potential for intermolecular interactions. The presence of multiple nitrogen atoms within the structure enhances the compound's potential for hydrogen bonding and coordination with metal centers, expanding its utility in coordination chemistry applications. The ester carbonyl group provides an additional site for molecular recognition and potential biological interactions, contributing to the compound's overall pharmacophore potential.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its representation of advanced synthetic methodology and structural complexity achievable in pyrazole systems. Heterocyclic compounds account for over half of all known organic compounds and demonstrate broad ranges of physical, chemical, and biological properties. The strategic incorporation of multiple functional groups within a single heterocyclic framework exemplifies the sophisticated molecular design principles that guide modern heterocyclic chemistry.

Pyrazole carboxylate derivatives serve as important intermediates in the synthesis of more complex heterocyclic systems, enabling the construction of fused ring systems and heterocyclic hybrids. The development of efficient synthetic routes to such compounds represents a significant achievement in heterocyclic methodology, particularly given the challenges associated with regioselective functionalization of pyrazole rings. The successful preparation of multiply substituted pyrazoles requires careful consideration of electronic effects, steric factors, and reaction conditions to achieve the desired substitution patterns.

Recent advances in pyrazole synthesis have focused on developing more efficient and environmentally friendly methodologies, including microwave-assisted reactions and metal-catalyzed transformations. These developments have expanded access to complex pyrazole derivatives and enabled the exploration of previously inaccessible structural motifs. The synthesis of this compound and related compounds demonstrates the maturation of pyrazole synthetic methodology and its application to increasingly challenging synthetic targets.

The compound also exemplifies the importance of heterocyclic chemistry in providing access to diverse chemical space for drug discovery applications. The ability to introduce multiple functional groups with distinct reactivity profiles creates opportunities for systematic structure-activity relationship studies and the optimization of biological properties. This approach aligns with contemporary drug discovery strategies that emphasize the exploration of three-dimensional chemical space and the development of compounds with improved pharmacological profiles.

Scope and Objectives of Research

Current research directions involving this compound encompass multiple aspects of heterocyclic chemistry, synthetic methodology, and potential applications. The primary objectives include the development of efficient synthetic routes, exploration of chemical reactivity patterns, and investigation of potential applications in various fields. Research efforts continue to focus on understanding the fundamental properties of this compound and its utility as a building block for more complex molecular structures.

Synthetic methodology development represents a key research objective, with scientists working to establish reliable and scalable preparation methods for this specialized pyrazole derivative. The challenge of introducing multiple functional groups onto the pyrazole ring while maintaining regioselectivity requires sophisticated synthetic planning and methodology development. Researchers are exploring various approaches including direct functionalization reactions, multi-step synthetic sequences, and the use of appropriately substituted starting materials to access the desired substitution pattern.

The exploration of chemical reactivity constitutes another important research direction, as understanding the behavior of the various functional groups under different reaction conditions enables the rational design of subsequent transformations. The presence of both ester and nitrile functionalities provides multiple sites for chemical modification, creating opportunities for the synthesis of diverse derivatives with potentially enhanced properties. Research efforts are directed toward understanding the selectivity of reactions at these different sites and developing methods for selective modification of individual functional groups.

Applications research focuses on identifying potential uses for this compound in various fields, including medicinal chemistry, materials science, and catalysis. The compound's structural features suggest potential utility as a ligand in coordination chemistry, a building block for pharmaceutical intermediates, or a precursor for functional materials. Ongoing research efforts aim to systematically evaluate these possibilities and develop practical applications that leverage the compound's unique structural characteristics.

Properties

IUPAC Name

ethyl 1-(2-cyanoethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-2-14-9(13)8-6-11-12(7-8)5-3-4-10/h6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBKPLDDGGVCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501180147
Record name 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-66-7
Record name 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Intermediate Ethyl 2-cyano-3-ethoxyacrylate

  • The process starts with the reaction of amidrazone derivatives and ethyl 2-cyano-3-ethoxyacrylate in ethanol or an alcohol diluent such as isopropyl alcohol.
  • The reaction temperature is maintained between 70–90°C, preferably 85–90°C, under reflux for 3–5 hours to ensure completion.
  • After completion, the mixture is cooled gradually to 0–10°C to precipitate the intermediate compound, which is then filtered and recovered.
  • This intermediate corresponds to a cyano-substituted acrylate ester that will undergo further transformation.

Cyclization to Pyrazole Derivative

  • The intermediate is reacted with hydrazine hydrate in a polar solvent at controlled temperatures: initially 15–30°C for 1 hour, then 25–30°C for 3 hours, and finally 40–45°C for 2 hours.
  • This step facilitates cyclization, forming the pyrazole ring structure.
  • Gradual temperature increase minimizes unwanted side reactions and impurities.
  • After reaction completion, the mixture is cooled to 0–5°C, filtered, and the solid pyrazole derivative is isolated and dried.
  • Typical yields for this step are high, around 92%.

Alkylation to Introduce the 2-Cyanoethyl Group

  • Alkylation is performed on the pyrazole nitrogen using an alkylating agent such as alkyl halides (e.g., 2-bromoacetonitrile) or alkyl sulfates.
  • Suitable bases include sodium hydroxide, potassium hydroxide, sodium methoxide, sodium ethoxide, or sodium hydride.
  • Solvents used are water, C4 alcohols (e.g., butanol), or polar aprotic solvents like dimethylformamide (DMF).
  • The reaction is typically conducted at reflux temperature for about 3 hours.
  • After completion, the reaction mixture is concentrated under reduced pressure, extracted, and the product is purified by recrystallization or chromatography.
  • The alkylated product, ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, is obtained with yields around 80%.
Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Intermediate formation Amidrazone + ethyl 2-cyano-3-ethoxyacrylate, EtOH 85–90 (reflux) 3–5 hours Not stated Use isopropyl alcohol diluent
Cyclization Hydrazine hydrate, polar solvent 15–45 (gradual) 6 hours total ~92 Gradual temp increase reduces impurities
Alkylation Alkyl halide (e.g., 2-bromoacetonitrile), base, DMF Reflux (~90) ~3 hours ~80 Extraction and purification required
  • The use of isopropyl alcohol as a diluent in the intermediate formation step enhances solubility and reaction efficiency.
  • Gradual temperature ramping during cyclization is critical to prevent side reactions and improve purity.
  • Alkylation bases and solvents significantly influence the reaction rate and selectivity; sodium methoxide in DMF provides good yields.
  • Purification by filtration after cooling and recrystallization ensures high purity of the final product.
  • The process is scalable and has been demonstrated on multi-gram scale with consistent yields.

The preparation of this compound involves a well-defined sequence of reactions: formation of a cyano-substituted acrylate intermediate, cyclization to the pyrazole ring with hydrazine hydrate, and subsequent alkylation to introduce the 2-cyanoethyl substituent. Optimal reaction conditions include controlled temperatures, appropriate solvents, and bases to maximize yield and purity. The described methods are supported by detailed patent literature and provide a reliable synthetic route for this compound.

This synthesis strategy is suitable for research and industrial applications requiring this pyrazole derivative as an intermediate or final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals

Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the formation of complex molecules through various organic reactions. For instance, it is often utilized in the preparation of heterocyclic compounds, which are essential in drug development due to their biological activity .

Table 1: Synthesis Reactions Involving this compound

Reaction TypeConditionsYield
Nucleophilic SubstitutionAcetonitrile, 20-65°C81%
Condensation ReactionEthanol, ambient temperature99%
CyclizationVarious solvents, controlled tempVariable

Medicinal Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antimicrobial agents. These compounds exhibit activity against a range of bacteria and fungi. For example, derivatives have shown significant effectiveness against Escherichia coli and Pseudomonas aeruginosa , indicating their potential use in treating infections.

Anti-inflammatory Properties

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Research suggests that these compounds can inhibit specific inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. The mechanism often involves the inhibition of prostaglandin synthesis, which is crucial in mediating inflammation .

Agrochemical Applications

Pesticide Development

The compound's structure allows it to function as a precursor in the synthesis of agrochemicals, particularly pesticides. Its ability to form stable bonds with various functional groups makes it suitable for creating effective pest control agents. Studies have demonstrated that derivatives can exhibit insecticidal properties against common agricultural pests .

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives using this compound as a starting material. The resulting compounds were tested for antimicrobial activity against several pathogens. The most promising derivative exhibited an inhibition zone greater than 20 mm against Staphylococcus aureus , demonstrating significant potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Drug Development

Another research project focused on the anti-inflammatory properties of pyrazole derivatives derived from this compound. The study revealed that one derivative significantly reduced inflammation in animal models by inhibiting COX-2 enzyme activity, highlighting its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The 2-cyanoethyl group enhances electrophilicity compared to methoxybenzyl (electron-donating) or phenylpropan-2-yl (neutral) substituents .

Key Observations :

  • Catalytic Efficiency : Ruthenium-based catalysts enable direct N-alkylation but may incur higher costs compared to cesium carbonate-mediated alkylation .
  • Solvent Systems : Reactions in DCE/HFIP (2:1) versus DMF affect reaction kinetics and purification steps .

Biological Activity

Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Antimicrobial Properties

Research indicates that various pyrazole derivatives, including those similar to this compound, possess notable antimicrobial properties. A study demonstrated that certain substituted pyrazoles exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines through the modulation of various signaling pathways. For instance, compounds with similar structures have been reported to inhibit cell proliferation and promote cell cycle arrest in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. Pyrazoles have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Some derivatives have demonstrated higher selectivity for COX-2 over COX-1, which is beneficial for reducing ulcerogenic effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The cyano group may enhance binding affinity to target enzymes, leading to effective inhibition.
  • Cell Signaling Modulation : The compound can influence various cellular signaling pathways, including those involved in apoptosis and cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole derivatives may induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Study on Anticancer Activity

A recent study evaluated the anticancer activity of several pyrazole derivatives, including this compound. The results indicated that these compounds inhibited the growth of breast cancer cell lines with IC50 values ranging from 10 to 25 µM. The study highlighted the importance of structural modifications in enhancing biological activity .

Evaluation of Antimicrobial Efficacy

In another investigation focused on antimicrobial efficacy, this compound was tested against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating moderate antibacterial activity compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Cyclocondensation of ethyl acetoacetate with nitrile-containing precursors (e.g., acrylonitrile derivatives) in the presence of DMF-DMA or similar activating agents is a common approach. Hydrolysis of intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions can yield carboxylate derivatives . For example, cyclocondensation reactions typically require anhydrous solvents (e.g., DMF) and temperatures of 80–100°C for 8–12 hours. Post-reaction purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) is critical for isolating the target compound .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for acetoacetate to nitrile precursor) and using catalysts like Ru(dtbbpy)₃₂ (0.025 equiv.) in mixed solvents (e.g., DCE/HFIP) can enhance yields to >80% .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography resolve structural ambiguities in pyrazole-4-carboxylate derivatives?

  • NMR Analysis : Key diagnostic signals include:

  • ¹H NMR : Pyrazole ring protons (δ 8.02–9.32 ppm), ethoxy group protons (δ 1.37–4.33 ppm) .
  • ¹³C NMR : Carbonyl carbons (δ 161–168 ppm), nitrile carbons (δ 115–120 ppm) .
    • X-Ray Crystallography : Used to confirm substituent positioning and hydrogen-bonding networks. For example, ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate showed a planar pyrazole ring with a dihedral angle of 5.2° relative to the methoxyphenyl group .

Q. What are the critical safety considerations when handling this compound?

  • Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
  • Protocols : Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. First aid includes rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) predict and optimize reaction pathways for pyrazole-4-carboxylate synthesis?

  • Approach : Quantum chemical calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, ICReDD’s reaction path search algorithms identify low-energy pathways for cyclocondensation, reducing trial-and-error experimentation .
  • Case Study : DFT studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed intramolecular hydrogen bonding (O–H···N), stabilizing the carboxylate group .

Q. What strategies address contradictions in biological activity data for pyrazole-4-carboxylate analogs?

  • Data Analysis : Compare positional isomerism effects (e.g., methyl group placement on benzyl rings) using structure-activity relationship (SAR) models. For instance, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate showed enhanced anti-inflammatory activity compared to 2-methyl analogs due to improved target binding .
  • Experimental Validation : Use standardized assays (e.g., COX-2 inhibition) with controlled variables (e.g., IC₅₀ measurements in triplicate) to reconcile discrepancies .

Q. How can hybrid separation technologies (e.g., membrane filtration, chromatography) improve purification of pyrazole-4-carboxylate intermediates?

  • Techniques :

  • Membrane Separation : Nanofiltration (MWCO 300–500 Da) removes unreacted precursors .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities .
    • Efficiency Metrics : Combined methods reduce purification time by 40% compared to traditional silica gel chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
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ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.